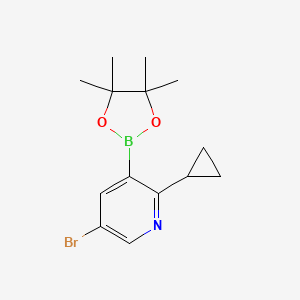
Acetic acid, 3,3-dimethyl-1,2-benziodoxol-1(3H)-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 3,3-dimethyl-1,2-benziodoxol-1(3H)-yl ester is a chemical compound known for its unique structure and reactivity. It is part of the benziodoxole family, which is characterized by the presence of an iodine atom within a heterocyclic ring. This compound is often used in organic synthesis due to its ability to act as an oxidizing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 3,3-dimethyl-1,2-benziodoxol-1(3H)-yl ester typically involves the reaction of 3,3-dimethyl-1,2-benziodoxol-1(3H)-ol with acetic anhydride. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a catalyst such as pyridine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 3,3-dimethyl-1,2-benziodoxol-1(3H)-yl ester undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out under mild conditions.
Substitution: Reagents such as sodium hydroxide or other strong bases are used to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a wide range of esters and other derivatives.
Scientific Research Applications
Acetic acid, 3,3-dimethyl-1,2-benziodoxol-1(3H)-yl ester has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis.
Biology: It is employed in the study of oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which acetic acid, 3,3-dimethyl-1,2-benziodoxol-1(3H)-yl ester exerts its effects involves the transfer of oxygen atoms to substrates, facilitating oxidation reactions. The iodine atom within the benziodoxole ring plays a crucial role in this process, acting as an electron acceptor and enabling the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1,2-benziodoxol-1(3H)-ol
- 3,3-Dimethyl-1,2-benziodoxol-1(3H)-yl chloride
Uniqueness
Compared to similar compounds, acetic acid, 3,3-dimethyl-1,2-benziodoxol-1(3H)-yl ester is unique due to its ester functional group, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where other benziodoxole derivatives may not be as effective.
Properties
Molecular Formula |
C11H13IO3 |
|---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
(3,3-dimethyl-1λ3,2-benziodoxol-1-yl) acetate |
InChI |
InChI=1S/C11H13IO3/c1-8(13)14-12-10-7-5-4-6-9(10)11(2,3)15-12/h4-7H,1-3H3 |
InChI Key |
PLHHELNFAYUREW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OI1C2=CC=CC=C2C(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12329347.png)


![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B12329373.png)






![Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-](/img/structure/B12329419.png)
![D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester](/img/structure/B12329428.png)
